

Technical Guide: **tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B069240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry.

Core Properties

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring with a protected secondary amine (Boc group) and a primary aminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**.

Property	Value
CAS Number	162167-97-7
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.31 g/mol [1]
Boiling Point	133-134 °C @ 17 mmHg [2]
299.4 ± 13.0 °C @ 760 mmHg (Predicted) [3]	
Density	0.995 g/mL at 25 °C [2] [3]
Refractive Index	1.469 [2]
Flash Point	>110 °C [2] [3]
Appearance	Pale yellow oil

Synonyms

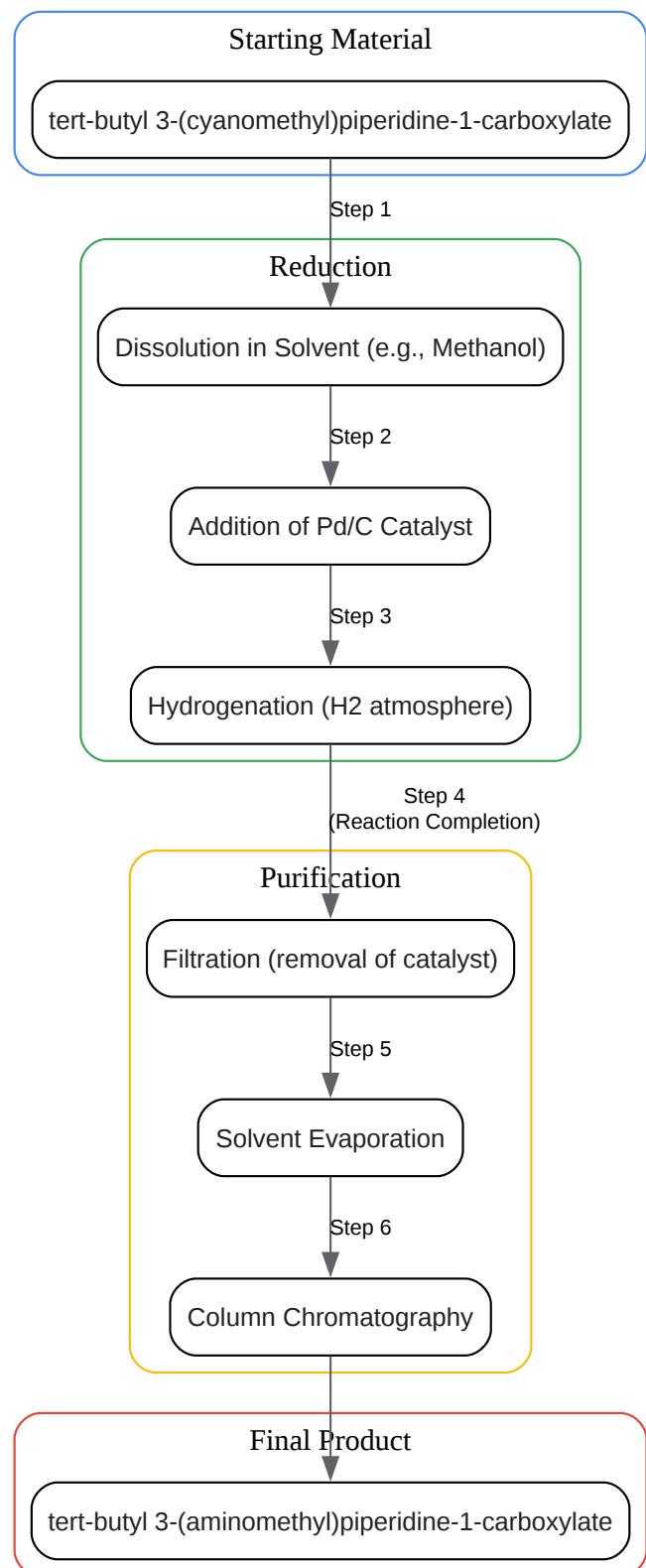
Common synonyms for this compound include:

- 3-(Aminomethyl)piperidine, N1-Boc protected
- 1-Boc-3-(aminomethyl)piperidine
- 3-Aminomethyl-1-N-Boc-piperidine [\[4\]](#)
- **tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate** [\[1\]](#)

Synthesis and Purification

The synthesis of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate** can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, *tert*-butyl 3-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocol: Reduction of Nitrile


This protocol describes a representative method for the synthesis of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**.

Step 1: Synthesis of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

This intermediate can be synthesized from commercially available starting materials.

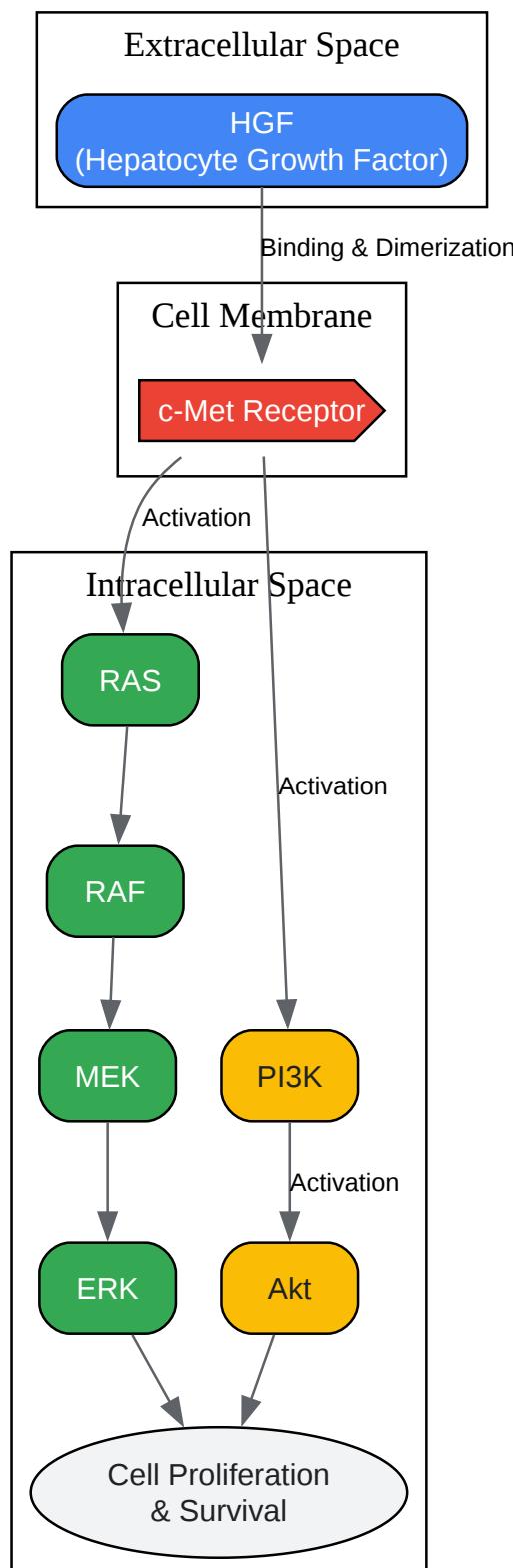
Step 2: Reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

- **Reaction Setup:** In a suitable reaction vessel, dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in a solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- **Hydrogenation:** Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthetic Workflow for **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**

Applications in Drug Development


tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate is a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors. Its derivatives have shown significant activity as inhibitors of the c-Met receptor tyrosine kinase.

Role as a c-Met Inhibitor Precursor

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, migration, and survival.^[3] Aberrant activation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.^[3] Consequently, the development of small molecule inhibitors targeting c-Met is a key area of cancer research. The aminomethylpiperidine moiety of the title compound serves as a versatile scaffold for the synthesis of potent and selective c-Met inhibitors.

The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.^[3] ^[5] These include the activation of major pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.^[6]

[Click to download full resolution via product page](#)

Simplified c-Met Signaling Pathway

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet in the range of 1.2-3.8 ppm), and the aminomethyl protons (a multiplet around 2.6-2.8 ppm).
- ^{13}C NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the Boc protector around 155 ppm, signals for the tert-butyl group around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons), and signals for the piperidine and aminomethyl carbons in the aliphatic region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of Boc-protected amines often shows characteristic fragmentation patterns. For **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**, key fragments would likely arise from the loss of the tert-butyl group (m/z 57) and subsequent fragmentation of the Boc group. The molecular ion peak may be weak or absent in EI-MS. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.uva.nl [pure.uva.nl]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069240#tert-butyl-3-aminomethyl-piperidine-1-carboxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com